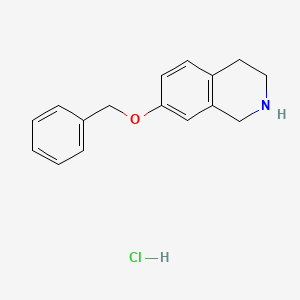

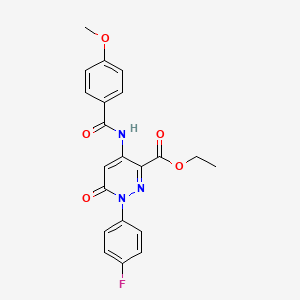

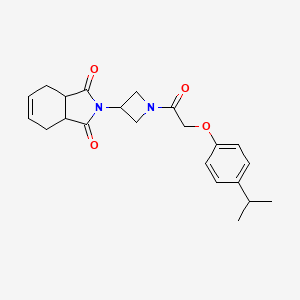

![molecular formula C11H18N2O2 B3008803 2-[3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]acetic acid CAS No. 957023-29-9](/img/structure/B3008803.png)

2-[3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 2-[3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]acetic acid is a derivative of pyrazole, a heterocyclic aromatic organic compound characterized by a 5-membered ring with two nitrogen atoms. The compound features a pyrazole ring substituted with methyl groups and a 2-methylpropyl group, as well as an acetic acid moiety. This structure suggests potential reactivity typical of pyrazoles, such as participation in various organic reactions and the ability to form complexes with metals due to the nitrogen atoms in the ring.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, the cyclocondensation of 5-amino-1,3-dimethylpyrazole with ethyl acetoacetate can yield pyrazolopyridones, which are structurally related to the compound of interest . Another relevant synthesis approach is a multi-component reaction involving 3-methyl-1H-pyrazol-5(4H)-one, which can lead to the formation of 3-(5-amino-3-methyl-1H-pyrazol-4-yl)-3-arylpropanoic acids in ionic liquids, demonstrating the versatility of pyrazole chemistry .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be complex and diverse. X-ray crystallography is often used to determine the precise arrangement of atoms within these molecules. For example, the molecular structure of a related compound, acetic acid-3,5-diacetoxy-2-acetoxymethyl-6-(4-quinoxalin-2-yl-phenoxy)-tetrahydro-pyran-4-yl-ester, was elucidated using this technique . Although not the same compound, this highlights the importance of structural analysis in understanding the properties of pyrazole derivatives.

Chemical Reactions Analysis

Pyrazole derivatives are known to participate in a variety of chemical reactions. For example, they can react with amino acids to form stable adducts suitable for chromatographic analysis . They can also undergo condensation reactions to form azo compounds, as seen in the synthesis of 1-phenyl(2-methoxy-5-methyl)-3,5-dimethyl-4(substituted phenyl benzeneazo acetyl acetone) pyrazoles . These reactions are indicative of the reactivity of the pyrazole ring and its utility in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of substituents can affect properties such as solubility, melting point, and reactivity. For instance, the introduction of a methyl group in transition metal complexes bearing a pyrazole ligand can significantly impact the stability and reactivity of the complexes . Additionally, the formation of metal complexes with pyrazole derivatives can lead to compounds with interesting pharmacological properties, as seen in the synthesis and exploration of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-acetophenone oximes and their silver complexes .

Aplicaciones Científicas De Investigación

Organometallic Chemistry Applications

The compound has been utilized in the synthesis of organometallic compounds. Wen et al. (2005) demonstrated the reaction of bis(pyrazol-1-yl)acetic acid with n-Bu2SnO, leading to the formation of dimeric bis[dicarboxylatotetraorganodistannoxanes] with applications in organotin chemistry. These compounds display certain cytotoxicities for Hela cells in vitro, showcasing their potential in medicinal applications (Wen et al., 2005).

Coordination Chemistry

In coordination chemistry, the compound has been explored for selective coordination with metals. Hadda et al. (2007) synthesized novel ligand pyrazole derivatives that successfully coordinated with cobalt(II) and copper(II), indicating the potential of these derivatives in developing new metal complexes (Hadda et al., 2007).

Chiral Ligand Synthesis

The compound plays a role in the synthesis of chiral ligands. Hegelmann et al. (2003) achieved the synthesis of a new chiral ligand involving 3,5-di-tertbutylpyrazol-1-yl and 3,5-dimethylpyrazol-1-yl groups. This advancement in ligand synthesis is significant for applications in stereoselective synthesis and catalysis (Hegelmann et al., 2003).

Antitumor Activity

Recent research by Pellei et al. (2023) has shown the potential of derivatives of this compound in antitumor applications. Their study on silver complexes based on ester derivatives of bis(pyrazol-1-yl)acetic acid demonstrated significant in vitro antitumor activity, particularly against small-cell lung carcinoma cells (Pellei et al., 2023).

Antibacterial Activity

Al-Smaisim (2012) synthesized a series of 3,5-dimethyl-1H-pyrazole derivatives showing promising antibacterial activity. This highlights the compound's relevance in developing new antibacterial agents (Al-Smaisim, 2012).

Cytotoxicity Studies

Zatonskaya et al. (2016) explored the synthesis of bis(pyrazol-1-yl)-Alkane derivatives with polymethylene linkers and their cytotoxicity against monocytic leukemia cells. This study contributes to the understanding of the compound's potential in cancer research (Zatonskaya et al., 2016).

Mecanismo De Acción

Target of Action

Similar pyrazole-bearing compounds are known for their diverse pharmacological effects .

Mode of Action

Pyrazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple targets .

Biochemical Pathways

It’s worth noting that pyrazole derivatives have been associated with a wide range of biological activities, suggesting that they may influence multiple biochemical pathways .

Result of Action

Pyrazole derivatives have been associated with a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .

Propiedades

IUPAC Name |

2-[3,5-dimethyl-1-(2-methylpropyl)pyrazol-4-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2/c1-7(2)6-13-9(4)10(5-11(14)15)8(3)12-13/h7H,5-6H2,1-4H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRVMFOVTGOXUCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC(C)C)C)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

957023-29-9 |

Source

|

| Record name | 2-[3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

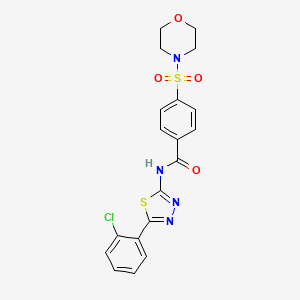

![2-Chloro-3-{4-[(2,6-dimethylmorpholino)carbonyl]piperidino}naphthoquinone](/img/structure/B3008729.png)

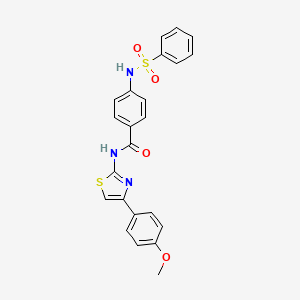

![{2-[(3-methylbenzyl)oxy]phenyl}[1-(4-methylphenyl)-1H-pyrazol-4-yl]methanone](/img/structure/B3008732.png)

![[3-(3,5-Dichlorophenoxy)phenyl]sulfonyl chloride](/img/structure/B3008735.png)

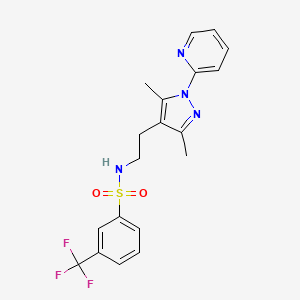

![1-[(Cyclopropylcarbamoyl)methyl]cyclopentane-1-carboxylic acid](/img/structure/B3008736.png)

![3-(1-(3-(dimethylamino)benzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B3008741.png)